N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex
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Overview
Description
N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex is a heterocyclic organic compound with the molecular formula C16H21N3O10. It is known for its use as a short, amino-reactive homobifunctional crosslinking reagent . This compound is often utilized in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex involves the reaction of beta-alanine with succinimidoxycarbonyl chloride in the presence of a base, followed by the addition of N-hydroxysuccinimide (NHS) to form the ester linkage . The reaction is typically carried out in an organic solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used as nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane or dimethylformamide (DMF) are often used.
Catalysts: Bases such as triethylamine or pyridine can be used to catalyze the reactions.
Major Products Formed
Amides: Formed through substitution reactions with amines.
Carboxylic Acids: Formed through hydrolysis of the ester bond.
Scientific Research Applications
N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex is widely used in scientific research, including:
Chemistry: As a crosslinking reagent in the synthesis of polymers and bioconjugates.
Biology: Used in protein modification and labeling due to its ability to react with amino groups.
Medicine: Employed in drug delivery systems and the development of biocompatible materials.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds with amino groups in proteins or other biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, leading to the crosslinking or modification of the target molecules . This mechanism is particularly useful in the development of bioconjugates and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another homobifunctional crosslinking reagent used for similar applications.
N-Hydroxysuccinimide (NHS) Esters: A class of compounds that includes various derivatives used for protein modification.
Uniqueness
N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex is unique due to its specific structure, which provides better selectivity among amino groups in proteins, leading to less heterogeneous mixtures in bioconjugate applications . Its ability to form stable amide bonds makes it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C16H21N3O10 |
---|---|
Molecular Weight |
415.35 g/mol |
IUPAC Name |
1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2 |
InChI Key |
AQUFMAPQJCPCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1 |
Origin of Product |
United States |
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